

CCT129202: An In-Depth Technical Guide to its Effects on Cell Cycle Progression

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Compound of Interest

Compound Name: CCT129202

Cat. No.: B1683943

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Introduction

CCT129202 is a potent and selective small-molecule inhibitor of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis.^{[1][2]} Overexpression of Aurora kinases is frequently observed in a wide range of human tumors and is associated with genetic instability and cellular transformation.^{[1][2]} **CCT129202**, a representative of a structurally novel series of imidazopyridine compounds, has demonstrated significant anti-proliferative activity in various cancer cell lines.^[1] This technical guide provides a comprehensive overview of the effects of **CCT129202** on cell cycle progression, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

CCT129202 functions as an ATP-competitive inhibitor of Aurora kinases, with high selectivity for this kinase family over other tested kinases.^{[1][3]} Its primary targets are Aurora A and Aurora B, crucial regulators of centrosome maturation, chromosome segregation, and cytokinesis.^{[1][2]} Inhibition of these kinases by **CCT129202** disrupts the normal progression of mitosis, leading to a cascade of cellular events that ultimately inhibit cell proliferation and induce apoptosis.^[1]

A key consequence of Aurora kinase inhibition by **CCT129202** is the accumulation of cells with a DNA content of $\geq 4N$, indicating a failure to properly complete mitosis.^{[1][2]} This is often accompanied by a delay in the G2/M phase of the cell cycle.^[4] Furthermore, treatment with **CCT129202** has been shown to abrogate nocodazole-induced mitotic arrest and lead to the formation of defective mitotic spindles.^[1]

Downstream of Aurora kinase inhibition, **CCT129202** induces the expression of the cyclin-dependent kinase inhibitor p21.^[1] This induction of p21 leads to the hypophosphorylation of the Retinoblastoma (Rb) protein, which in turn inhibits the E2F transcription factor.^[1] The inhibition of E2F activity contributes to the anti-proliferative effects of **CCT129202**.

Quantitative Data

The following tables summarize the in vitro efficacy of **CCT129202** across various parameters.

Table 1: Inhibitory Activity of **CCT129202** against Aurora Kinases

Kinase	IC50 (μM)
Aurora A	0.042
Aurora B	0.198
Aurora C	0.227

Data sourced from Selleck Chemicals.^[3]

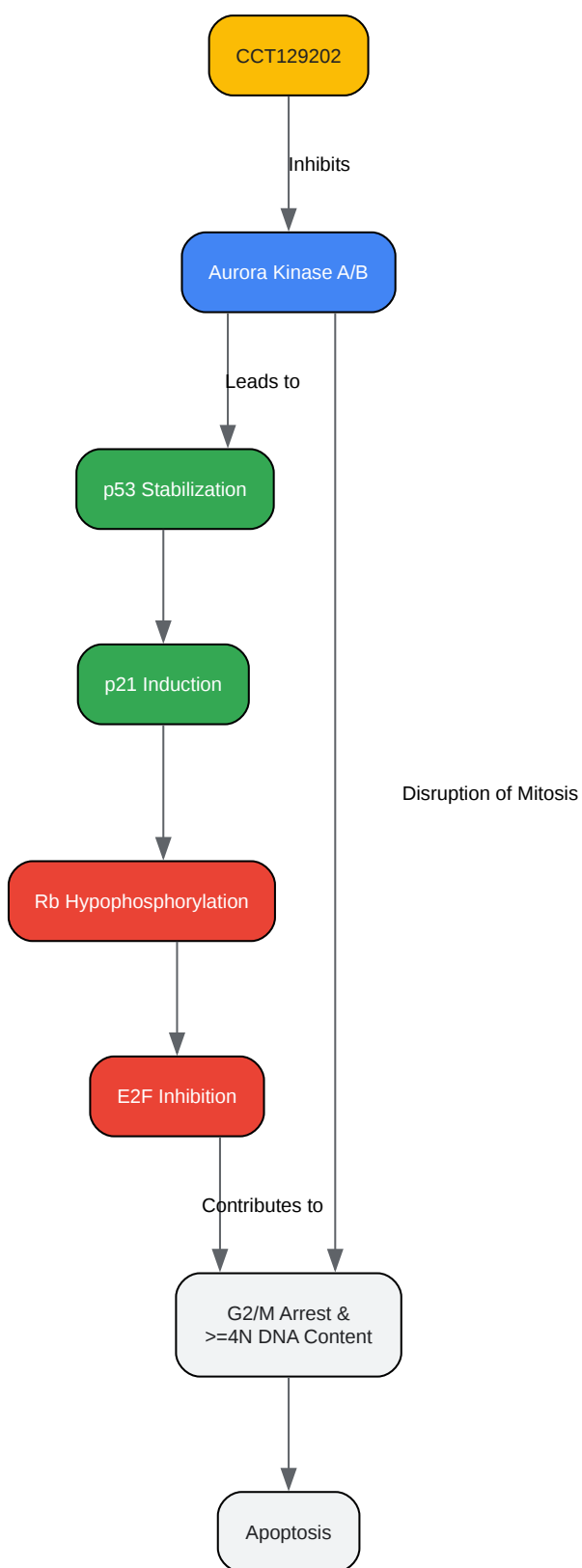
Table 2: Growth Inhibition (GI50) of **CCT129202** in Human Cancer Cell Lines

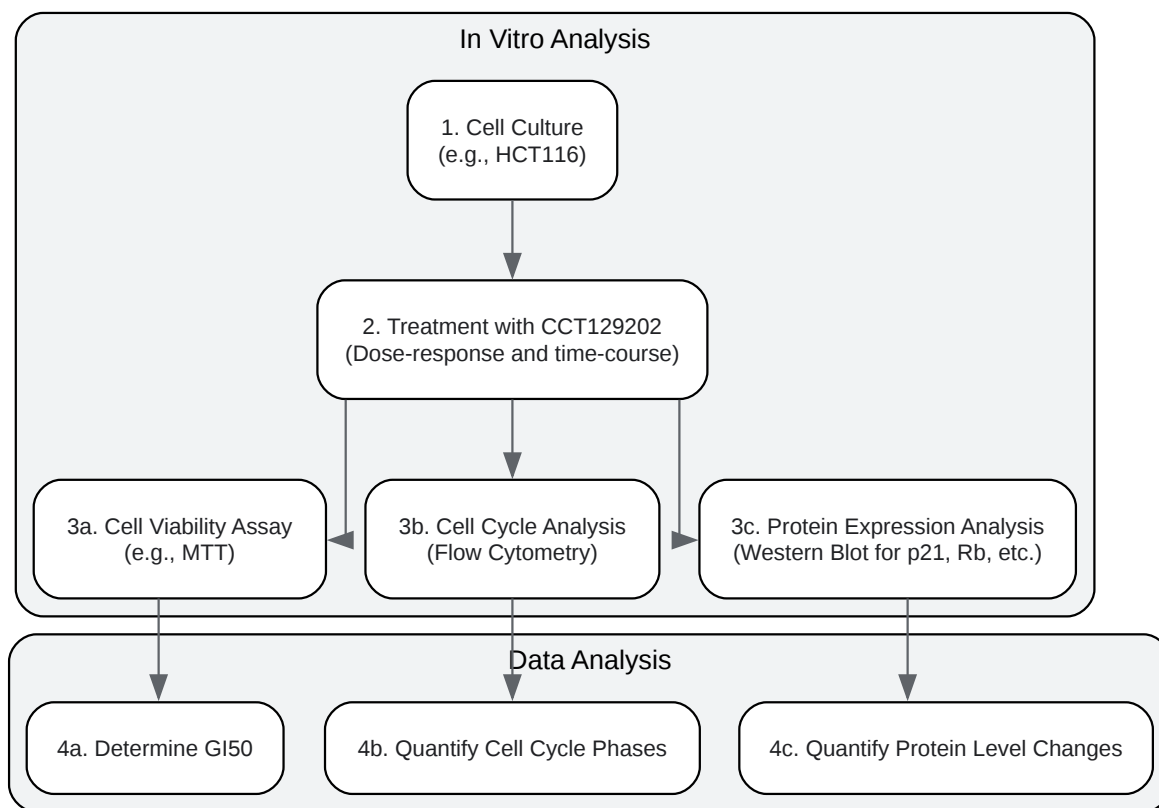
Cell Line	Cancer Type	GI50 (μM)
MV4-11	Leukemia	0.08
COLO 205	Colon Cancer	0.1 - 1.2
SW620	Colon Cancer	0.1 - 1.2
HCT116	Colon Cancer	0.1 - 1.2
HT-29	Colon Cancer	0.1 - 1.2
KW12	Colon Cancer	0.1 - 1.2
HeLa	Cervical Cancer	0.1 - 1.2
A2780	Ovarian Cancer	0.1 - 1.2
OVCAR-8	Ovarian Cancer	0.1 - 1.2
MDA-MB-157	Breast Cancer	1.7

Data represents a range of reported values.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Signaling Pathway

The following diagram illustrates the signaling pathway affected by **CCT129202**.





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